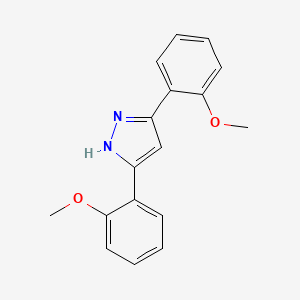
rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans (also known as trans-2-oxo-cyclopropyl-1-carbaldehyde) is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic aldehyde that contains a cyclopropyl group, a dioxolane group, and a carbonyl group. This compound has been studied for its potential applications in organic synthesis, as a reagent for the preparation of other compounds, and for its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of trans-2-oxo-cyclopropyl-1-carbaldehyde is not well understood. However, it is believed that this compound may interact with enzymes, proteins, and other biological molecules to cause a biochemical effect. It is also thought that this compound may act as a catalyst in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-oxo-cyclopropyl-1-carbaldehyde are not well understood. However, it is believed that this compound may interact with enzymes, proteins, and other biological molecules to cause a biochemical effect. It is also thought that this compound may act as a catalyst in the synthesis of other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using trans-2-oxo-cyclopropyl-1-carbaldehyde in lab experiments include its relatively low cost and ease of synthesis. Additionally, this compound has been studied for its potential as a bioactive compound and its ability to interact with enzymes, proteins, and other biological molecules. The main limitation of using this compound in lab experiments is its lack of understanding of its mechanism of action.
Future Directions
The future directions for research on trans-2-oxo-cyclopropyl-1-carbaldehyde include further exploration of its biochemical and physiological effects, its potential applications in organic synthesis, and its potential as a bioactive compound. Additionally, further research could be conducted on the mechanism of action of this compound and its interactions with enzymes, proteins, and other biological molecules. Additionally, further research could be conducted on the potential advantages and limitations of using this compound in lab experiments.
Synthesis Methods
The synthesis of trans-2-oxo-cyclopropyl-1-carbaldehyde can be achieved through several methods. One method involves the reaction of aldehyde with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form the cyclopropyl aldehyde. This aldehyde can then be reacted with a dioxolane reagent in the presence of a base, such as sodium hydroxide, to form the desired trans-2-oxo-cyclopropyl-1-carbaldehyde. Another method involves the reaction of an aldehyde with a dioxolane reagent in the presence of a base, such as sodium hydroxide, to form the desired trans-2-oxo-cyclopropyl-1-carbaldehyde.
Scientific Research Applications
Trans-2-oxo-cyclopropyl-1-carbaldehyde has been studied for its potential applications in scientific research. It has been used as a reagent for the preparation of other compounds, such as cyclopropyl ketones and cyclopropyl esters. It has also been used as a catalyst in the synthesis of polycyclic compounds, such as polycyclic aromatic hydrocarbons. Additionally, this compound has been studied for its potential as a bioactive compound and its ability to interact with enzymes, proteins, and other biological molecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans involves the preparation of the starting material, 1,3-dioxolan-2-one, followed by its reaction with cyclopropane-1-carbaldehyde in the presence of a chiral catalyst to obtain the desired product.", "Starting Materials": [ "Ethylene glycol", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Cyclopropane-1-carbaldehyde", "Chiral catalyst" ], "Reaction": [ "Preparation of 1,3-dioxolan-2-one:", "Step 1: Ethylene glycol is reacted with acetic anhydride in the presence of sulfuric acid to obtain ethylene glycol diacetate.", "Step 2: Ethylene glycol diacetate is then reacted with sodium bicarbonate to obtain 1,3-dioxolan-2-one.", "Reaction of 1,3-dioxolan-2-one with cyclopropane-1-carbaldehyde:", "Step 1: 1,3-dioxolan-2-one is reacted with cyclopropane-1-carbaldehyde in the presence of a chiral catalyst to obtain rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans." ] } | |
CAS RN |
72184-73-7 |
Product Name |
rac-(1R,2R)-2-(1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde, trans |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



